molecular formula C19H40N2O3 B12800307 1-(2,2-Diethoxyethyl)-3-dodecylurea CAS No. 102433-17-0

1-(2,2-Diethoxyethyl)-3-dodecylurea

Cat. No.: B12800307
CAS No.: 102433-17-0
M. Wt: 344.5 g/mol
InChI Key: QACMUCLEWICCOW-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3-dodecylurea is a urea derivative featuring a dodecyl (C12) alkyl chain and a diethoxyethyl functional group. Urea derivatives are widely utilized in pharmaceutical intermediates, agrochemicals, and surfactants due to their hydrogen-bonding capacity and structural versatility. The diethoxyethyl moiety enhances solubility in organic solvents and may contribute to metabolic stability, while the long dodecyl chain imparts hydrophobic properties, making the compound suitable for applications requiring lipid compatibility or controlled release .

Properties

CAS No.

102433-17-0

Molecular Formula

C19H40N2O3

Molecular Weight

344.5 g/mol

IUPAC Name

1-(2,2-diethoxyethyl)-3-dodecylurea

InChI

InChI=1S/C19H40N2O3/c1-4-7-8-9-10-11-12-13-14-15-16-20-19(22)21-17-18(23-5-2)24-6-3/h18H,4-17H2,1-3H3,(H2,20,21,22)

InChI Key

QACMUCLEWICCOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NCC(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Diethoxyethyl)-3-dodecylurea typically involves the reaction of dodecylamine with 2,2-diethoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Dodecylamine} + \text{2,2-Diethoxyethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diethoxyethyl)-3-dodecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3-dodecylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethyl)-3-dodecylurea is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, while the urea moiety can form hydrogen bonds with membrane proteins. This dual interaction can disrupt membrane integrity and affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2,2-Diethoxyethyl)-3-dodecylurea with structurally related urea derivatives and diethoxyethyl-containing compounds. Key differences in substituents, physicochemical properties, and applications are highlighted.

Compound Name CAS Number Substituent Key Properties Applications Safety Considerations
This compound Not provided Dodecyl (C12) High hydrophobicity; likely low water solubility; stable in organic solvents Surfactants, lipid-based drug delivery systems Limited data; handle with standard PPE
1-(2,2-Diethoxyethyl)-3-methylurea 61224-27-9 Methyl (C1) Lower molecular weight; moderate solubility in polar solvents Pharmaceutical intermediates No acute toxicity data reported
1-(2,2-Diethoxyethyl)-3-ethylurea 1049730-49-5 Ethyl (C2) Intermediate hydrophobicity; higher solubility than dodecyl variant Fine chemical synthesis Stable under recommended conditions
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-dodecylurea 74548-60-0 Dihydroxy-methylpropyl Polar due to hydroxyl groups; likely higher water solubility Industrial applications (exact use unspecified) Requires medical consultation upon exposure
4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole 1006682-90-1 Bromo-pyrazole Acute oral toxicity (LD50: 300 mg/kg); corrosive to skin/eyes Laboratory chemistry, compound manufacturing Severe eye/skin irritation; use ventilation

Key Findings:

Substituent Effects on Properties: The dodecyl chain in this compound increases hydrophobicity compared to methyl or ethyl analogs, making it less soluble in aqueous systems but advantageous for lipid-based formulations .

Safety Profiles :

  • Brominated derivatives (e.g., 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole) exhibit higher acute toxicity and corrosivity compared to urea analogs, likely due to the reactive bromo and pyrazole groups .
  • Long alkyl chains (e.g., dodecyl) may reduce volatility but require precautions against bioaccumulation risks .

Synthetic Relevance :

  • Diethoxyethyl-containing compounds are often synthesized via nucleophilic substitution or alkylation, as seen in the preparation of 1-(2,2'-Diethoxyethyl)-3-methyl-imidazolium bromide (). This suggests shared synthetic routes for related urea derivatives .

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